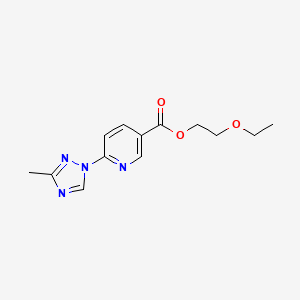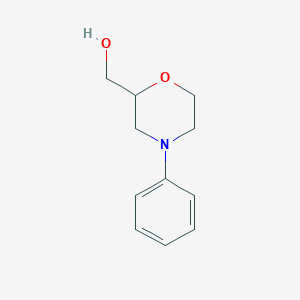
(4-Phenylmorpholin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Phenylmorpholin-2-yl)methanol, also known as PMM, is a chemical compound that has been widely used in scientific research due to its unique properties. PMM is a white crystalline solid that is soluble in water and organic solvents. It is a versatile compound that can be used in various applications, including pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism of action of (4-Phenylmorpholin-2-yl)methanol is not fully understood. However, it is believed that this compound acts as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using (4-Phenylmorpholin-2-yl)methanol in lab experiments is its versatility. It can be used in various applications, including drug discovery, agrochemical development, and materials science. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound is its potential toxicity. Care must be taken when handling this compound to avoid exposure to skin and eyes.
将来の方向性
There are several future directions for the use of (4-Phenylmorpholin-2-yl)methanol in scientific research. One area of interest is the development of new drugs for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has shown promise in preclinical studies as a potential treatment for these diseases. Another area of interest is the use of this compound in the development of new materials, such as polymers and coatings. This compound has unique properties that make it a promising candidate for these applications. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
合成法
The synthesis of (4-Phenylmorpholin-2-yl)methanol can be achieved through several methods, including the reduction of 4-phenylmorpholine with sodium borohydride or lithium aluminum hydride. Another method involves the reaction of 4-phenylmorpholine with paraformaldehyde in the presence of a catalyst such as p-toluenesulfonic acid.
科学的研究の応用
(4-Phenylmorpholin-2-yl)methanol has been extensively used in scientific research as a building block for the synthesis of various compounds. It has been utilized in the development of new drugs for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been used in the synthesis of agrochemicals, such as herbicides and insecticides.
特性
IUPAC Name |
(4-phenylmorpholin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c13-9-11-8-12(6-7-14-11)10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPJSGVWPOVBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


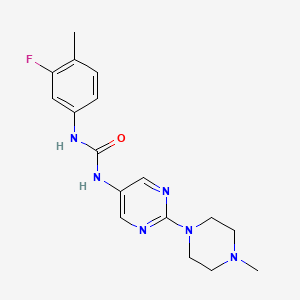
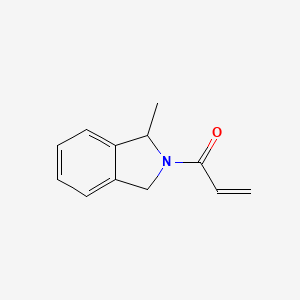
![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B2625063.png)
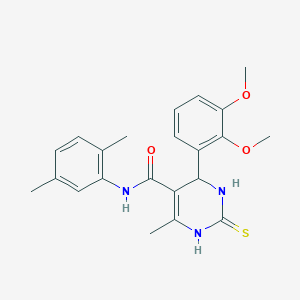
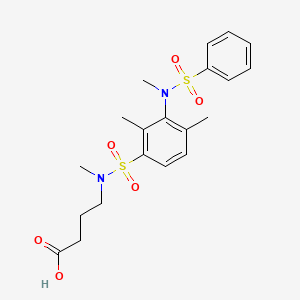

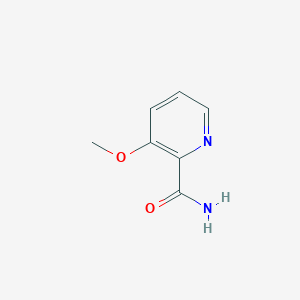
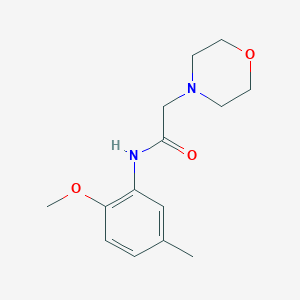
![6-Benzyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2625071.png)

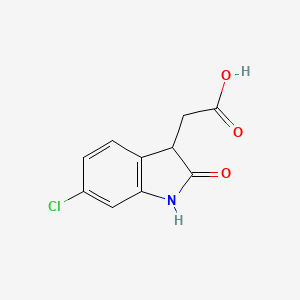
![6-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-cyclopropyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2625074.png)
